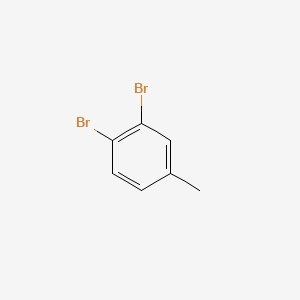

3,4-Dibromotoluene

Description

The exact mass of the compound 3,4-Dibromotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139879. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Dibromotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCPXNOCWDGYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209782 | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60956-23-2 | |

| Record name | 1,2-Dibromo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60956-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60956-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 3,4-Dibromotoluene from p-Toluidine

This guide provides a comprehensive, technically detailed methodology for the synthesis of 3,4-dibromotoluene, a valuable chemical intermediate, starting from p-toluidine. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations that inform the experimental design. This synthesis is a multi-step process that leverages classic organic reactions, including electrophilic aromatic substitution and the Sandmeyer reaction, to achieve the desired substitution pattern.

Strategic Overview: A Multi-Step Approach

The direct conversion of p-toluidine to 3,4-dibromotoluene is not feasible in a single step due to the powerful ortho, para-directing nature of the amino group. Direct bromination of p-toluidine would lead to the formation of 2-bromo-4-methylaniline or 2,6-dibromo-4-methylaniline.[1] Therefore, a more strategic, multi-step pathway is required to install the bromine atoms at the desired 3- and 4-positions.

The chosen synthetic route involves four key transformations:

-

Protection: The highly activating and reactive amino group of p-toluidine is first protected as an acetamide. This attenuates its activating strength and prevents side reactions.

-

Regioselective Bromination: The first bromine atom is introduced onto the aromatic ring via electrophilic aromatic substitution. The acetamido group directs the incoming electrophile to the ortho position, yielding 3-bromo-4-acetaminotoluene.

-

Deprotection: The acetamido group is hydrolyzed back to a primary amine, yielding the key intermediate, 3-bromo-4-aminotoluene.

-

Diazotization & Sandmeyer Reaction: The final step involves converting the amino group of 3-bromo-4-aminotoluene into a diazonium salt, which is subsequently replaced by a bromine atom using a copper(I) bromide catalyst in a classic Sandmeyer reaction.[2][3]

The overall synthetic pathway is illustrated below.

Caption: Overall synthetic pathway from p-toluidine to 3,4-dibromotoluene.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-4-aminotoluene

This initial phase of the synthesis focuses on the regioselective introduction of the first bromine atom. The protocol is adapted from established procedures for the bromination of activated aromatic systems.[4]

Step 1: Acetylation of p-Toluidine

Causality: The amino group (-NH₂) is a very strong activating group. Direct bromination can be difficult to control and may lead to polybromination and oxidation of the starting material.[1] By converting the amine to an acetamide (-NHCOCH₃), its activating effect is moderated, allowing for a more controlled, mono-bromination.

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, combine p-toluidine with an equimolar amount of acetic anhydride.

-

Add a slight excess of glacial acetic acid to serve as a solvent.

-

Gently heat the mixture under reflux for approximately 30-45 minutes.

-

Pour the warm reaction mixture into a beaker of cold water with stirring to precipitate the p-acetotoluidide product.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry. The product is typically of sufficient purity for the next step.

Step 2: Bromination of p-Acetotoluidide

Causality: The acetamido group is an ortho, para-director. Since the para position is occupied by the methyl group, bromination occurs regioselectively at the ortho position (C3) to the acetamido group.

Experimental Protocol:

-

Dissolve the dried p-acetotoluidide in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

-

In the dropping funnel, place an equimolar amount of bromine dissolved in a small amount of glacial acetic acid.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Add the bromine solution dropwise to the stirred solution of p-acetotoluidide over a period of 30-60 minutes. Maintain the temperature below 20°C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional hour.

-

Pour the reaction mixture into a large volume of water to precipitate the 3-bromo-4-acetaminotoluene.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid and any unreacted bromine, and then wash with a cold, dilute sodium bisulfite solution to destroy any remaining bromine.

Step 3: Hydrolysis of 3-Bromo-4-acetaminotoluene

Causality: The protecting acetyl group must be removed to regenerate the amino group, which is required for the subsequent diazotization reaction. This is achieved via acid-catalyzed hydrolysis.

Experimental Protocol: [4]

-

Place the crude 3-bromo-4-acetaminotoluene in a round-bottomed flask.

-

Add a mixture of 95% ethanol and concentrated hydrochloric acid.

-

Heat the mixture to boiling under reflux for 2-3 hours, during which time the hydrochloride salt of the amine may precipitate.[4]

-

After cooling, make the solution basic by carefully adding a concentrated sodium hydroxide solution. This liberates the free amine, which often separates as an oil.[4]

-

Separate the oily layer of crude 3-bromo-4-aminotoluene. The product can be purified by distillation under reduced pressure for use in the final step.[4]

Part 2: The Sandmeyer Reaction: Synthesis of 3,4-Dibromotoluene

This final stage is the cornerstone of the synthesis, converting the newly formed amino group into the second bromine substituent.

Mechanism: Diazotization and Radical-Nucleophilic Aromatic Substitution

The Sandmeyer reaction is a two-part process.[5] First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6][7] This process, known as diazotization, is critical and temperature-sensitive, as diazonium salts can be explosive if allowed to warm or dry out.[8]

The second part is the copper(I)-catalyzed substitution. The mechanism is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway.[3] A single electron is transferred from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[5]

Experimental Protocol for the Sandmeyer Reaction

The following protocol is based on a reported synthesis of 3,4-dibromotoluene.[9]

-

Diazotization of 3-Bromo-4-aminotoluene:

-

In a beaker, suspend 3-bromo-4-aminotoluene (e.g., 24 g) in concentrated hydrobromic acid (e.g., 230 ml).[9]

-

Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (e.g., 9.8 g) in water (e.g., 35 ml) and cool it to 0 °C.[9]

-

Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is strictly maintained between 0 and 5 °C.[9][10] The formation of the diazonium salt is indicated by the dissolution of the amine.

-

After the addition is complete, stir for an additional 15-20 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).[6][11]

-

-

Copper(I) Bromide Catalyzed Displacement:

-

In a separate, larger reaction flask, prepare a solution of cuprous bromide (CuBr) (e.g., 37 g) in hydrobromic acid.[9]

-

Heat this copper solution to approximately 50 °C.[9]

-

Slowly and carefully add the cold diazonium salt solution to the warm cuprous bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, maintain the reaction mixture at 50 °C for 2 hours, then allow it to stir at room temperature for several hours (or overnight) to ensure the reaction goes to completion.[9]

-

Workup and Purification

-

Isolation: Add water to the reaction mixture. The crude 3,4-dibromotoluene, being a dense and water-insoluble oil, can be separated. An extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) can be performed to ensure complete recovery.[10][11]

-

Washing: Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove acidic impurities), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The final product can be purified by vacuum distillation.[9] Collect the fraction boiling at the appropriate temperature (literature b.p. ~100 °C at 0.5 mmHg) to obtain pure 3,4-dibromotoluene.[9]

Experimental Workflow and Data Summary

The entire process from starting material to purified product is outlined below.

Caption: Detailed experimental workflow for the synthesis of 3,4-dibromotoluene.

Table 1: Summary of Reaction Parameters (for Sandmeyer Step)

| Parameter | Value | Reference/Comment |

|---|---|---|

| Starting Material | 3-Bromo-4-aminotoluene | 24 g (example scale) |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | 9.8 g in 35 ml water |

| Acid Medium | Conc. Hydrobromic Acid (HBr) | ~230 ml |

| Diazotization Temp. | 0-5 °C | Critical for stability[8] |

| Catalyst | Copper(I) Bromide (CuBr) | 37 g |

| Reaction Temp. | 50 °C, then room temp. | For N₂ evolution[9] |

| Purification | Vacuum Distillation | ~100 °C @ 0.5 mmHg[9] |

| Expected Product | 3,4-Dibromotoluene | C₇H₆Br₂ (MW: 249.93)[12] |

Safety and Handling Considerations

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

Bromine: Liquid bromine is highly toxic, corrosive, and volatile.[13] It can cause severe chemical burns on skin contact and is extremely dangerous if inhaled.[14][15] Always handle liquid bromine and its solutions in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile or fluorinated rubber gloves, chemical splash goggles, a face shield, and a lab coat.[13][16] Have a sodium thiosulfate solution readily available to neutralize spills.[13]

-

Strong Acids: Concentrated hydrobromic and hydrochloric acids are highly corrosive. Handle with care, ensuring proper PPE is worn to prevent skin and eye contact.

-

Diazonium Salts: Aromatic diazonium salts are thermally unstable and can decompose explosively, especially when dry.[8] The diazotization reaction must be kept cold (0-5 °C) at all times.[6] The resulting diazonium salt solution should be used immediately and should never be isolated or stored.

-

General Precautions: Conduct all steps of this synthesis in a well-ventilated fume hood.[17] Ensure that emergency equipment, such as safety showers and eyewash stations, is accessible.[14] Dispose of all chemical waste in accordance with institutional and local regulations. Brominated waste may require special handling.[17]

References

- BenchChem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route.

- askIITians. (2014, February 3). How can the following conversion be carried out :- (a) p-toluidine to 2- bromo-4.

- Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- Wikipedia. (n.d.). Sandmeyer reaction.

- GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.

- Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from Organic Syntheses Procedure website.

- ECHEMI. (n.d.). Workup of Sandmeyer reaction?.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research.

- ResearchGate. (2025, August 5). Kinetics of Bromination of p-Toluidine.

- University of Massachusetts. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- ChemicalBook. (n.d.). 3,4-DIBROMOTOLUENE synthesis.

- Filo. (2025, June 2). Synthesis of p-bromotoluene to p-toluidine.

- BenchChem. (n.d.). Application Notes and Protocols for the Diazotization of p-Toluidine.

- BenchChem. (n.d.). An In-depth Technical Guide to the Diazotization Reactions of m-(p-Toluidino)phenol.

- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.

- Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.

- Slideshare. (n.d.). Bromine handling and safety | DOCX.

- Journal of Applied Pharmaceutical Sciences and Research. (2021, July). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Retrieved from Journal of Applied Pharmaceutical Sciences and Research website.

- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from Organic Syntheses Procedure website.

- YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up.

- University of Michigan. (n.d.). Standard Operating Procedure_Bromine.docx.

- Biosynth. (n.d.). 3,4-Dibromotoluene.

- BYJU'S. (n.d.). Diazotization Reaction Mechanism.

- Tata Chemicals. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).

- Organic Chemistry Portal. (n.d.). Diazotisation.

- ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization.

- Google Patents. (n.d.). CN105646139A - P-bromotoluene synthesis process.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Environmental and Safety Considerations for 3,4-Dibromotoluene in Research and Industry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Google Patents. (n.d.). CN103922892A - Method for preparing 3,4-dichloro bromobenzene.

- ChemicalBook. (n.d.). 3-Bromotoluene synthesis.

- Santa Cruz Biotechnology. (n.d.). 3,4-Dibromotoluene | CAS 60956-23-2 | SCBT.

Sources

- 1. japsr.in [japsr.in]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. byjus.com [byjus.com]

- 8. echemi.com [echemi.com]

- 9. 3,4-DIBROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. scbt.com [scbt.com]

- 13. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 14. fishersci.com [fishersci.com]

- 15. Bromine handling and safety | DOCX [slideshare.net]

- 16. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 17. nbinno.com [nbinno.com]

3,4-Dibromotoluene CAS number and properties

An In-Depth Technical Guide to 3,4-Dibromotoluene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-dibromotoluene, a significant halogenated aromatic hydrocarbon. Designed for researchers, chemists, and professionals in drug development and specialty chemical synthesis, this document delves into the compound's core properties, synthesis methodologies, reactivity, applications, and safety protocols. The information is presented to support practical application and deepen the understanding of this versatile chemical intermediate.

Core Chemical Identity and Properties

3,4-Dibromotoluene, systematically named 1,2-dibromo-4-methylbenzene, is a disubstituted aromatic compound.[1][2] Its structure consists of a benzene ring substituted with a methyl group and two bromine atoms at adjacent positions 3 and 4.[3] This specific arrangement of substituents dictates its chemical reactivity and utility as a building block in organic synthesis. At room temperature, it typically appears as a clear, colorless to pale yellow liquid or a low-melting solid.[3][4][5]

The compound is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.[3][4] This solubility profile is critical for its use in various reaction media.

Table 1: Physicochemical Properties of 3,4-Dibromotoluene

| Property | Value | Source(s) |

| CAS Number | 60956-23-2 | [3][6][7][8][9] |

| Molecular Formula | C₇H₆Br₂ | [3][6][7][8] |

| Molecular Weight | 249.93 g/mol | [6][9][10][11] |

| Appearance | Clear colorless to pale yellow liquid/solid | [3][4] |

| Melting Point | -10 °C | [4][11][12] |

| Boiling Point | 91-92 °C (at 3 mmHg) | [4] |

| Density | 1.807 g/mL (at 25 °C) | [4][11][12] |

| Flash Point | 91 - 92 °C | [9] |

| Water Solubility | Not miscible or difficult to mix with water | [2][4] |

| IUPAC Name | 1,2-dibromo-4-methylbenzene | [1][2] |

| InChI Key | LDCPXNOCWDGYIU-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)Br | [3][11] |

Synthesis and Manufacturing

The industrial preparation of 3,4-dibromotoluene typically involves the selective bromination of toluene or its derivatives.[3] This process requires carefully controlled conditions to achieve the desired regioselectivity. Another established laboratory-scale synthesis involves a Sandmeyer-type reaction starting from an appropriate aminotoluene precursor. This method offers a precise route to the target molecule.

Experimental Protocol: Synthesis from Aminotoluene

This protocol describes the synthesis of 3,4-dibromotoluene from an aminotoluene precursor via diazotization followed by a Sandmeyer reaction. The causality behind this choice is the high degree of regiochemical control offered by starting with a pre-functionalized aniline derivative, ensuring the bromine atoms are introduced at the desired positions.

Step-by-Step Methodology: [10]

-

Diazotization:

-

Cool a stirred solution of concentrated hydrobromic acid (230 ml) to 0°C in an ice bath.

-

Add the precursor aminotoluene (24 g) to the acid.

-

Slowly add a solution of sodium nitrite (9.8 g) in water (35 ml) dropwise. The core principle here is the in-situ formation of nitrous acid, which reacts with the amine to form a diazonium salt. It is critical to maintain the reaction temperature between 0°C and 5°C to prevent the unstable diazonium salt from decomposing prematurely.

-

-

Sandmeyer Reaction:

-

In a separate vessel, prepare a solution of cuprous bromide (37 g) in water (230 ml) and hydrobromic acid. Heat this solution to 50°C. Cuprous bromide acts as the catalyst for substituting the diazo group with a bromide ion.

-

Pour the cold diazonium salt solution from Step 1 into the heated cuprous bromide solution. An immediate reaction, evidenced by nitrogen gas evolution, should occur.

-

-

Reaction Completion and Work-up:

-

Maintain the reaction mixture at 50°C for 2 hours, then allow it to stir at 25°C for 18 hours to ensure complete conversion.

-

Add water to the mixture to dissolve inorganic salts.

-

Perform a standard organic work-up, which typically involves extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether), washing the organic layer with water and brine, and drying over an anhydrous salt like magnesium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation (at approximately 100°C and 0.5 mmHg) to yield pure 3,4-dibromotoluene (yield reported as 12.7 g).[10] This final purification step is essential to remove unreacted starting materials and byproducts, ensuring high purity for subsequent applications.

-

Caption: Synthesis workflow for 3,4-dibromotoluene.

Applications in Research and Development

3,4-Dibromotoluene is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[3] Its utility stems from the presence of two reactive bromine atoms, which can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic substitution, and the methyl group, which can also be a site for further chemical modification.

Its main applications are found in the following sectors:

-

Agrochemicals: It serves as a precursor for certain pesticides. The mechanism of action in this context often involves the final molecule disrupting the nervous system of pests.[3]

-

Pharmaceuticals: As a halogenated building block, it is used in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The bromine atoms can act as handles to construct complex molecular scaffolds.

-

Dyes and Pigments: It is used as an intermediate in the manufacturing of specific dyes, where the dibromotoluene core contributes to the final chromophore's structure and stability.[3]

-

Specialty Chemicals: The compound is also a precursor for flame retardants and specialized polymers.[3]

Caption: Application pathways of 3,4-dibromotoluene.

Safety, Toxicology, and Handling

Proper handling of 3,4-dibromotoluene is essential due to its hazardous properties. It is classified as an irritant and requires strict safety protocols in a laboratory or industrial setting.

Hazard Identification and Classification

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][11][13]

-

Pictogram: GHS07 (Exclamation Mark).[1]

Safe Handling and Storage

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[14]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory to prevent skin and eye contact.[7][14]

-

Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[7]

First-Aid Measures[7]

-

Inhalation: Move the victim to fresh air. Seek medical attention if respiratory symptoms occur.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

-

Ingestion: Rinse mouth and seek medical advice if feeling unwell.

Toxicological Profile

3,4-Dibromotoluene exhibits moderate toxicity upon acute exposure.[3] Prolonged or repeated exposure may lead to adverse effects on the central nervous system, liver, and kidneys.[3] There is currently insufficient evidence to classify it as a carcinogen by major regulatory agencies like IARC or the EPA.[3]

Environmental Considerations

As a halogenated aromatic compound, 3,4-dibromotoluene may exhibit persistence in the environment.[14] While microbial degradation is possible, the presence of bromine atoms can slow this process compared to non-halogenated analogues.[14] Therefore, release into the environment should be strictly avoided.

Waste Disposal: All waste containing 3,4-dibromotoluene must be handled as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[14] Brominated waste may require special treatment before disposal to mitigate environmental risks.[14]

References

-

3, 4-Dibromotoluene, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved December 12, 2025, from [Link]

-

3,4-Dibromotoluene. (2024, April 9). ChemBK. Retrieved December 12, 2025, from [Link]

-

3,4-dibromotoluene. (n.d.). Stenutz. Retrieved December 12, 2025, from [Link]

-

Environmental and Safety Considerations for 3,4-Dibromotoluene in Research and Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 12, 2025, from [Link]

Sources

- 1. 3,4-Dibromotoluene [synhet.com]

- 2. 3,4-Dibromotoluene, 98+% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. calpaclab.com [calpaclab.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. scbt.com [scbt.com]

- 9. 3,4-ジブロモトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3,4-DIBROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 11. 3,4-Dibromotoluene | 60956-23-2 | FD64655 | Biosynth [biosynth.com]

- 12. 3,4-dibromotoluene [stenutz.eu]

- 13. chemical-label.com [chemical-label.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dibromotoluene

Introduction

3,4-Dibromotoluene, also known by its IUPAC name 1,2-Dibromo-4-methylbenzene, is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. With the CAS Number 60956-23-2, this compound serves as a pivotal intermediate and building block in the synthesis of a wide array of more complex molecules.[1][2] Its utility spans from the development of novel pharmaceuticals and agrochemicals to the manufacturing of specialized polymers, dyes, and flame retardants.[3]

The precise arrangement of two bromine atoms and a methyl group on the benzene ring imparts a unique reactivity profile, making it a valuable substrate for cross-coupling reactions, nucleophilic substitutions, and other functional group transformations. For researchers and process chemists, a comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring process safety, developing robust analytical methods, and guaranteeing the quality of downstream products.

This guide provides a detailed examination of the core physicochemical properties of 3,4-Dibromotoluene, supported by established analytical protocols and spectroscopic analysis. It is designed to be a definitive resource for scientists and professionals engaged in research and development where this versatile compound is utilized.

Chemical Identity and Molecular Structure

The structural and chemical identity of a compound is the foundation upon which all other property analyses are built.

-

IUPAC Name: 1,2-Dibromo-4-methylbenzene[1]

-

Common Name: 3,4-Dibromotoluene[2]

-

Molecular Weight: 249.93 g/mol [6]

-

Canonical SMILES: CC1=CC(=C(C=C1)Br)Br[7]

-

InChI Key: LDCPXNOCWDGYIU-UHFFFAOYSA-N[2]

The molecule consists of a toluene backbone (a benzene ring substituted with a methyl group) with two bromine atoms at positions 3 and 4 relative to the methyl group. This substitution pattern dictates the electronic and steric environment of the aromatic ring, influencing its reactivity and spectroscopic signature.

Core Physicochemical Properties

The physical state and behavior of 3,4-Dibromotoluene under various conditions are critical for its handling, storage, and use in chemical synthesis. The following table summarizes its key properties.

| Property | Value | Notes & References |

| Appearance | Colorless to pale yellow liquid or solid | The physical state depends on ambient temperature, given its melting point.[4] |

| Melting Point | -10 °C (14 °F) | [4][7] |

| Boiling Point | ~251 °C at 760 mmHg; 91-92 °C at 3 mmHg | Boiling point varies significantly with pressure.[8] |

| Density | 1.807 - 1.85 g/mL at 25 °C | Significantly denser than water.[4][8] |

| Solubility | Sparingly soluble to immiscible in water. Readily soluble in organic solvents (ethanol, acetone, dichloromethane). | A non-polar character dominates its solubility profile.[8] |

| Refractive Index (n₂₀/D) | ~1.600 | [4] |

| Purity (Typical) | ≥97-98% (GC) | Commercially available in high purity grades.[4][8] |

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is the cornerstone of quality control. The expected spectral data for 3,4-Dibromotoluene are detailed below, based on published data and established spectroscopic principles. The Spectral Database for Organic Compounds (SDBS) lists an entry for this compound under ID 19821, which serves as a reference for its complete spectral dataset.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For 3,4-Dibromotoluene, three distinct signals are expected: one for the methyl protons and two for the aromatic protons.

-

Predicted ¹H NMR Signals (CDCl₃, 400 MHz):

-

δ ~7.53 ppm (2H, multiplet): This signal corresponds to the aromatic proton H-5 which appears as a doublet and H-2 which appears as a singlet. Due to similar electronic environments, these signals may overlap to form a multiplet.

-

δ ~6.95 ppm (1H, doublet of doublets): This signal corresponds to the aromatic proton H-6, which is coupled to H-5 and H-2 (long-range coupling).

-

δ ~2.30 ppm (3H, singlet): This sharp singlet is characteristic of the methyl (CH₃) group protons, which have no adjacent protons to couple with.[6]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry, all seven carbon atoms in 3,4-Dibromotoluene are expected to be unique, resulting in seven distinct signals.

-

Predicted ¹³C NMR Signals (CDCl₃, 100 MHz):

-

δ ~130-140 ppm: Four signals are expected in this region for the aromatic carbons. The carbon attached to the methyl group (C-1) and the carbons attached to the bromine atoms (C-3, C-4) will be quaternary and thus show weaker signals. The remaining three aromatic carbons (C-2, C-5, C-6) are protonated and will appear as stronger signals.

-

δ ~120-130 ppm: Signals for the remaining aromatic carbons.

-

δ ~20-25 ppm: A single, typically strong signal for the methyl (CH₃) carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to bond vibrations.

-

Key IR Absorption Bands:

-

3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

-

2980-2850 cm⁻¹ (weak to medium): Aliphatic C-H stretching from the methyl group.

-

1600-1450 cm⁻¹ (medium to strong): C=C stretching vibrations within the aromatic ring. The substitution pattern influences the exact position and number of these bands.

-

~880-800 cm⁻¹ (strong): C-H out-of-plane bending. The specific frequency in this region is highly characteristic of the 1,2,4-trisubstitution pattern on the benzene ring.

-

Below 800 cm⁻¹: C-Br stretching vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,4-Dibromotoluene, the presence of two bromine atoms is a dominant feature due to their characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).

-

Expected MS Fragmentation:

-

Molecular Ion (M⁺): A prominent cluster of peaks will be observed around m/z 248, 250, and 252 in a characteristic 1:2:1 ratio, corresponding to the presence of two bromine atoms. The nominal molecular ion peak is at m/z 250.

-

[M-Br]⁺ Fragment: Loss of one bromine atom would result in a fragment cluster around m/z 169 and 171 (1:1 ratio).

-

[M-CH₃]⁺ Fragment: Loss of the methyl group (a less favorable fragmentation) would lead to a peak at m/z 235.

-

Benzylic Cation: A peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a common feature in the mass spectra of toluene derivatives, though it would be less prominent here due to the bromine substituents.

-

Synthesis and Reactivity Overview

Understanding the synthesis of 3,4-Dibromotoluene is key to appreciating its role as a chemical intermediate. A common laboratory-scale synthesis involves a Sandmeyer-type reaction starting from a substituted aminotoluene.[6]

Caption: Synthetic workflow for 3,4-Dibromotoluene via a Sandmeyer reaction.

The bromine atoms on the ring are excellent leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is the primary reason for its widespread use as a building block in drug discovery and material science.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. 3,4-Dibromotoluene is classified as an irritant.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and bases.[7]

Experimental Protocols for Property Determination

To ensure scientific integrity, the physicochemical properties of a compound must be determined using standardized, validated methods. The following outlines the principles of such protocols.

Determination of Boiling Point (ASTM D86 Principle)

The boiling range of a chemical is a critical parameter for purification by distillation and for assessing its volatility. The principle is based on the ASTM D86 standard for the distillation of petroleum products, adapted for a pure chemical.[9]

-

Objective: To determine the temperature at which 3,4-Dibromotoluene transitions from liquid to vapor under atmospheric pressure.

-

Methodology:

-

A precisely measured volume of the sample (e.g., 100 mL) is placed into a distillation flask.

-

The flask is connected to a condenser and a receiving graduate cylinder, which is kept in a cooling bath. A calibrated thermometer is positioned such that its bulb is just below the vapor outlet.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of condensate falls from the condenser tip is recorded as the Initial Boiling Point (IBP).

-

Heating is continued, and temperature is recorded as the volume of condensate in the receiving cylinder increases.

-

The final temperature observed as the last of the liquid evaporates from the flask is the Final Boiling Point (FBP). For a pure compound, the boiling range (FBP - IBP) should be very narrow.

-

Determination of Density (ASTM D4052 Principle)

Density is a fundamental property used for material characterization and for converting mass to volume. The modern digital density meter, based on the principle outlined in ASTM D4052, provides highly accurate measurements.[10]

-

Objective: To measure the density of liquid 3,4-Dibromotoluene at a specified temperature (e.g., 25°C).

-

Methodology:

-

The instrument, an oscillating U-tube density meter, is calibrated using two standards of known density (e.g., dry air and ultrapure water).

-

The temperature of the measuring cell is precisely controlled to the target temperature.

-

The sample is injected into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube filled with the sample.

-

The density is calculated automatically by the instrument based on the calibration data and the measured oscillation period. The result is typically given in g/cm³ or g/mL.

-

Determination of Water Solubility (OECD 105 Flask Method Principle)

This protocol determines the saturation concentration of a substance in water at a given temperature, essential for environmental fate assessment and for designing aqueous-phase reactions or extractions.[6]

-

Objective: To determine the water solubility of 3,4-Dibromotoluene.

-

Methodology:

-

An excess amount of 3,4-Dibromotoluene is added to a known volume of ultrapure water in a flask.

-

The mixture is agitated (e.g., stirred or shaken) in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is allowed to stand to let the undissolved material separate.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved material is transferred. This is typically achieved by centrifugation followed by sampling of the supernatant.

-

The concentration of 3,4-Dibromotoluene in the aqueous sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The measured concentration is reported as the water solubility in units like mg/L or g/100mL.

-

Caption: Workflow for determining water solubility via the Flask Method (OECD 105).

Conclusion

3,4-Dibromotoluene is a chemical intermediate whose value is defined by its versatile reactivity. A thorough and precise understanding of its physicochemical properties is the foundation for its effective and safe application in research and industry. This guide has consolidated the essential identity, physical, spectroscopic, and safety data for 3,4-Dibromotoluene, grounding this information in the context of standardized, authoritative analytical methods. By leveraging this knowledge, researchers and drug development professionals can confidently integrate this important building block into their synthetic strategies, accelerating innovation in chemical and pharmaceutical development.

References

-

ASTM International. (2022). D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Dodecylbenzenesulfonate. Retrieved from [Link]

-

PMC. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]

-

Fluid Life. (2023). Fuel Distillation (ASTM D86). Retrieved from [Link]

-

AIST. (n.d.). SDBS Help. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromotoluene. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Stenutz. (n.d.). 3,4-dibromotoluene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-4-methylbenzene. Retrieved from [Link]

-

ResearchGate. (2009). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1,2-DIBROMO-4-METHYLBENZENE. Retrieved from [Link]

Sources

- 1. 1,2-DIBROMO-4-METHYLBENZENE | CAS 60956-23-2 [matrix-fine-chemicals.com]

- 2. 1,2-Dibromo-4-methylbenzene | CymitQuimica [cymitquimica.com]

- 3. 3,4-Dibromotoluene [synhet.com]

- 4. labproinc.com [labproinc.com]

- 5. scbt.com [scbt.com]

- 6. 3,4-DIBROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 7. 3,4-Dibromotoluene | 60956-23-2 | FD64655 | Biosynth [biosynth.com]

- 8. 3,4-Dibromotoluene, 98+% | Fisher Scientific [fishersci.ca]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Melting and Boiling Points of 3,4-Dibromotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromotoluene, a halogenated aromatic hydrocarbon, serves as a crucial intermediate in various organic syntheses, including the development of pharmaceutical compounds and agrochemicals. Its chemical structure, featuring a toluene backbone substituted with two bromine atoms at the 3 and 4 positions, imparts specific physicochemical properties that are critical for its application and manipulation in a laboratory setting. This guide provides a comprehensive overview of two of its most fundamental physical constants: the melting point and the boiling point. Understanding these properties is paramount for purification, reaction engineering, and safety assessments.

This document will delve into the experimentally determined values for the melting and boiling points of 3,4-dibromotoluene, the established methodologies for their accurate measurement, and the scientific principles underpinning these techniques. The content is structured to provide both a quick reference and a detailed procedural understanding for laboratory professionals.

Physicochemical Properties of 3,4-Dibromotoluene

The introduction of two bromine atoms to the toluene ring significantly influences its molecular weight, polarity, and intermolecular forces, which in turn dictate its melting and boiling points.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Melting Point | -10 °C to -6 °C | [1][2][3][4] |

| Boiling Point | 251 °C at 760 mmHg (standard pressure) | [2] |

| 91-92 °C at 3 mmHg | [1] | |

| Molecular Formula | C₇H₆Br₂ | [5] |

| Molecular Weight | 249.93 g/mol | [3][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | Approximately 1.85 g/mL at 25 °C | [2][3] |

Note on Discrepancies: The slight variations in reported melting points can be attributed to differences in sample purity and the specific experimental conditions employed during measurement. It is crucial to consider the purity of the 3,4-dibromotoluene sample, as impurities can depress and broaden the melting point range.

Determination of Melting Point: The Capillary Method

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. The capillary method is a widely adopted and reliable technique for determining the melting point of a solid.[7]

Causality Behind Experimental Choices

The choice of the capillary method is predicated on its precision, the small sample size required, and its ability to provide a sharp, observable endpoint. For a substance like 3,4-dibromotoluene, which has a sub-zero melting point, the experimental setup would require a cooling bath to initially solidify the sample.

Experimental Protocol

-

Sample Preparation: A small amount of liquid 3,4-dibromotoluene is introduced into a capillary tube, which is then sealed. The sample is then frozen using a suitable cooling bath (e.g., dry ice/acetone).[8][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.[8]

-

Heating and Observation: The apparatus is slowly heated at a controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[9]

Caption: Workflow for Melting Point Determination by the Capillary Method.

Determination of Boiling Point: Distillation and Thiele Tube Methods

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[2] For high-purity liquids, the boiling point is a characteristic constant at a given pressure.

Causality Behind Experimental Choices

For determining the boiling point of a liquid like 3,4-dibromotoluene, both simple distillation and the Thiele tube method are suitable. Distillation is advantageous when a larger sample is available and purification is also desired. The Thiele tube method is a micro-scale technique that is rapid and requires a smaller sample volume.

Experimental Protocol: Simple Distillation

Distillation is a robust method for both purifying liquids and determining their boiling points.[10]

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Heating: The 3,4-dibromotoluene in the distillation flask is heated gently. The addition of boiling chips ensures smooth boiling.

-

Equilibrium and Measurement: As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. When the temperature stabilizes at a constant value while the vapor is condensing and collecting in the receiving flask, this temperature is recorded as the boiling point.

Experimental Protocol: Thiele Tube Method

The Thiele tube method is an elegant and efficient technique for determining the boiling point of a small amount of liquid.[11][12]

-

Sample Preparation: A small amount of 3,4-dibromotoluene is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[13]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The shape of the Thiele tube is designed to allow for uniform heating of the oil bath through convection.[11][12]

-

Heating and Observation: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands. As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will exit the capillary.[13]

-

Data Recording: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14][15]

Sources

- 1. chembk.com [chembk.com]

- 2. 3,4-Dibromotoluene, 98+% | Fisher Scientific [fishersci.ca]

- 3. labproinc.com [labproinc.com]

- 4. 3,4-dibromotoluene [stenutz.eu]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How To [chem.rochester.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thiele tube - Wikipedia [en.wikipedia.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. youtube.com [youtube.com]

- 15. chymist.com [chymist.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Solubility of 3,4-Dibromotoluene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-Dibromotoluene (CAS No: 60956-23-2), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Given the general, qualitative nature of currently available solubility data, this document establishes a theoretical solubility profile grounded in fundamental chemical principles. More critically, it delivers a detailed, field-proven experimental protocol for the quantitative determination of 3,4-Dibromotoluene's solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require precise solubility data for process optimization, reaction condition selection, purification, and formulation development.

Introduction to 3,4-Dibromotoluene: A Profile

3,4-Dibromotoluene is a halogenated aromatic hydrocarbon with the chemical formula C₇H₆Br₂.[3] It typically presents as a colorless to pale yellow liquid or a low-melting solid, a characteristic consistent with its reported melting point of approximately -10 °C to -6 °C.[4][5] Its primary utility is as a versatile chemical building block. The strategic placement of the two bromine atoms on the toluene ring allows for a variety of subsequent chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules.[1]

A thorough understanding of its solubility is a critical prerequisite for its effective use. Key process parameters such as reaction kinetics, purification efficiency (e.g., crystallization), and product formulation are directly dependent on how 3,4-Dibromotoluene interacts with various solvent systems. This guide aims to bridge the gap between the qualitative statements found in safety data sheets and the quantitative needs of laboratory and industrial applications.

Key Physicochemical Properties

A summary of essential physicochemical data for 3,4-Dibromotoluene is presented below. This data provides the foundational context for understanding its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 60956-23-2 | [3] |

| Molecular Formula | C₇H₆Br₂ | [3] |

| Molecular Weight | 249.93 g/mol | [6] |

| Appearance | Clear colorless to pale yellow liquid/solid | [1][3] |

| Melting Point | -10 °C to -6 °C | [4][5] |

| Boiling Point | ~218-241 °C | [3] |

| Density | ~1.807 g/mL at 25 °C | [4] |

| Water Solubility | Insoluble / Not miscible or difficult to mix | [3][6] |

Theoretical Solubility Profile

The fundamental principle of "like dissolves like" serves as the primary predictor of solubility.[7][8] The molecular structure of 3,4-Dibromotoluene—featuring a nonpolar aromatic ring and methyl group, combined with the two polar carbon-bromine bonds—results in a molecule of moderate overall polarity. This structure dictates its solubility across different classes of organic solvents.

**2.1. Analysis of Solute-Solvent Interactions

-

Van der Waals Forces: The aromatic ring of 3,4-Dibromotoluene allows for significant π-π stacking and other van der Waals interactions. These are the primary forces at play when dissolving in nonpolar solvents.

-

Dipole-Dipole Interactions: The two C-Br bonds introduce a significant dipole moment to the molecule. Solvents with a permanent dipole can interact favorably with these regions, enhancing solubility.

-

Hydrogen Bonding: 3,4-Dibromotoluene is a hydrogen bond acceptor (via the bromine atoms' lone pairs) but not a donor. Therefore, its solubility in protic solvents like alcohols will be influenced by the solvent's ability to engage in this type of interaction without being overly self-associated.

Predicted Solubility in Common Organic Solvents

Based on these interactions, a qualitative solubility profile can be predicted. This table serves as a starting point for solvent selection prior to experimental verification.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | The "like dissolves like" principle is strongest here. The aromatic nature of both solute and solvent maximizes van der Waals interactions and π-π stacking. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents share structural similarities (C-Halogen bonds) and can engage in favorable dipole-dipole interactions with 3,4-Dibromotoluene.[1] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF) | High | These solvents possess strong dipoles that can effectively solvate the polar regions of 3,4-Dibromotoluene without the competing, strong self-association seen in protic solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to High | While these solvents are polar, their extensive hydrogen-bonding networks can sometimes hinder the dissolution of solutes that cannot act as hydrogen bond donors. However, general sources confirm solubility in ethanol.[1] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The primary interactions are weaker van der Waals forces. The moderate polarity of 3,4-Dibromotoluene may limit its miscibility with purely aliphatic, nonpolar solvents. |

| Aqueous | Water | Very Low / Insoluble | The nonpolar character of the substituted benzene ring dominates, making it immiscible with the highly polar, hydrogen-bonded network of water.[3][6] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a robust gravimetric method, often referred to as the "shake-flask" method, for determining the equilibrium solubility of 3,4-Dibromotoluene.[9] This method is a self-validating system as it ensures the solution reaches a true equilibrium state.

Causality Behind Experimental Choices

-

Equilibrium: The extended equilibration time (24-48 hours) is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is essential for a true and reproducible solubility measurement.

-

Temperature Control: Solubility is highly temperature-dependent.[9] A temperature-controlled shaker or water bath is non-negotiable for achieving accurate and comparable results.

-

Excess Solute: The addition of excess solute ensures that the solution becomes saturated, which is the definition of the solubility limit.

-

Filtration: Using a syringe filter removes any undissolved solid microparticles, ensuring that the mass determined after evaporation is solely from the dissolved solute.

Materials and Equipment

-

3,4-Dibromotoluene (>98% purity)[3]

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Glass syringes

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation: Accurately weigh a vial (pre-dried and cooled). Add a known volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.

-

Addition of Solute: Add an excess amount of 3,4-Dibromotoluene to the solvent. "Excess" means adding enough solute so that a visible amount of undissolved material remains after equilibration.

-

Equilibration: Securely cap the vial. Place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24 hours (48 hours is recommended for viscous solvents) with constant agitation.

-

Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully draw a known volume of the clear supernatant (the saturated solution) into a glass syringe, avoiding any solid particles.

-

Filtration: Attach a syringe filter to the syringe. Dispense the saturated solution through the filter into a second, clean, pre-weighed vial. Record the exact volume of the filtered aliquot.

-

Solvent Evaporation: Place the vial with the filtered aliquot in a fume hood to allow the solvent to evaporate. This process can be accelerated by gentle heating in a drying oven at a temperature well below the boiling point of 3,4-Dibromotoluene (e.g., 50-60 °C) or by using a vacuum desiccator.

-

Quantification: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature. Weigh the vial on the analytical balance. The difference between this final mass and the initial mass of the empty vial is the mass of the dissolved 3,4-Dibromotoluene.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of aliquot (mL)) * 100

Safety and Handling

-

3,4-Dibromotoluene is an irritant. It causes skin and serious eye irritation.[3]

-

Always handle this chemical in a well-ventilated fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Consult the Safety Data Sheet (SDS) for complete safety information before starting any work.[3]

Visualizations

Logical Relationship of Solubility Factors

The following diagram illustrates the key molecular properties of both the solute (3,4-Dibromotoluene) and the solvent that govern the resulting solubility.

Caption: Factors influencing the solubility of 3,4-Dibromotoluene.

Experimental Workflow for Solubility Determination

This diagram outlines the sequential steps of the gravimetric method for determining solubility.

Caption: Gravimetric workflow for quantitative solubility measurement.

Conclusion

While published quantitative data on the solubility of 3,4-Dibromotoluene is scarce, a robust theoretical profile can be constructed based on its molecular structure. It is predicted to be highly soluble in nonpolar aromatic, halogenated, and polar aprotic solvents, with moderate to high solubility in polar protic solvents and poor solubility in aliphatic and aqueous media. For applications demanding high precision, the provided gravimetric experimental protocol offers a reliable and self-validating method for determining exact solubility values. This foundational data is indispensable for the successful application of 3,4-Dibromotoluene in research, development, and manufacturing.

References

- 3,4-DIBROMOTOLUENE 60956-23-2 wiki. (n.d.). ChemicalBook.

- 3,4-Dibromotoluene - ChemBK. (2024, April 9). ChemBK.

- SAFETY DATA SHEET - 3,4-Dibromotoluene. (2023, April 3). TCI Chemicals.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Engineering, Cairo University.

- 3,4-dibromotoluene. (n.d.). Stenutz.

- 3,4-Dibromotoluene, 98+%. (n.d.). Fisher Scientific.

- 3,4-Dibromotoluene. (n.d.). SynHet.

- Solubility of organic compounds. (n.d.). Khan Academy.

- Environmental and Safety Considerations for 3,4-Dibromotoluene in Research and Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. Page loading... [guidechem.com]

- 2. 3,4-Dibromotoluene [synhet.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3,4-dibromotoluene [stenutz.eu]

- 5. 3,4-Dibromotoluene | 60956-23-2 | FD64655 | Biosynth [biosynth.com]

- 6. 3,4-Dibromotoluene, 98+% | Fisher Scientific [fishersci.ca]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 3,4-Dibromotoluene

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,4-dibromotoluene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral data, and practical considerations for the acquisition and interpretation of the ¹³C NMR spectrum of this compound.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon framework of a molecule. By probing the magnetic properties of the ¹³C isotope, which has a natural abundance of approximately 1.1%, we can discern the number of unique carbon environments within a molecule and gain insights into their electronic and steric surroundings.[1] For substituted aromatic compounds like 3,4-dibromotoluene, ¹³C NMR is instrumental in confirming the substitution pattern and understanding the electronic effects of the substituents on the benzene ring.

3,4-Dibromotoluene (CAS No. 60956-23-2), with the molecular formula C₇H₆Br₂, presents an interesting case for ¹³C NMR analysis due to its unsymmetrical substitution pattern.[2][3][4] The presence of a methyl group (an electron-donating group) and two bromine atoms (electron-withdrawing and deshielding groups) at specific positions on the toluene backbone leads to a distinct set of chemical shifts for each carbon atom.

Theoretical Prediction of the ¹³C NMR Spectrum of 3,4-Dibromotoluene

Due to the lack of a plane of symmetry, all seven carbon atoms in the 3,4-dibromotoluene molecule are chemically non-equivalent. Therefore, we anticipate observing seven distinct signals in its proton-decoupled ¹³C NMR spectrum. The chemical shifts (δ) of these carbons can be predicted by considering the electronic effects of the substituents on the benzene ring. Aromatic carbons typically resonate in the range of 120-150 ppm.[5]

The substituents (methyl and bromine) exert both inductive and resonance effects, which influence the electron density around each carbon atom and, consequently, its chemical shift. The methyl group is weakly electron-donating, causing a shielding effect (upfield shift) on the ortho and para carbons. Conversely, the electronegative bromine atoms induce a deshielding effect (downfield shift) on the carbons to which they are attached (ipso-carbons) and influence the shifts of the other ring carbons.

To predict the chemical shifts more quantitatively, one can start with the chemical shift of benzene (128.5 ppm) and add incremental shifts for each substituent based on their position. However, for a more accurate prediction, computational methods and spectral databases are often employed.

Below is a diagram illustrating the structure of 3,4-dibromotoluene with the carbon atoms numbered for the subsequent spectral assignment.

Caption: Molecular structure of 3,4-Dibromotoluene with carbon numbering.

Predicted ¹³C NMR Spectral Data

Based on computational prediction tools and established substituent effects, the following table summarizes the predicted ¹³C NMR chemical shifts for 3,4-dibromotoluene. The solvent is typically deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.0 ppm.[6][7]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C1 | ~138 | Quaternary carbon attached to the methyl group. |

| C2 | ~133 | Aromatic CH, ortho to the methyl group. |

| C3 | ~125 | Quaternary carbon attached to a bromine atom (ipso-carbon). |

| C4 | ~128 | Quaternary carbon attached to a bromine atom (ipso-carbon). |

| C5 | ~131 | Aromatic CH, para to the methyl group. |

| C6 | ~130 | Aromatic CH, meta to the methyl group. |

| C7 (CH₃) | ~20 | Aliphatic carbon of the methyl group. |

Note: These are predicted values and may vary slightly from experimental data. The relative intensities of the signals for quaternary carbons (C1, C3, and C4) are expected to be lower than those for the protonated carbons (C2, C5, C6, and C7) in a standard proton-decoupled spectrum.[8][9]

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 3,4-dibromotoluene, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 20-50 mg of 3,4-dibromotoluene in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Temperature: Maintain a constant temperature, typically 298 K.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range for both aromatic and aliphatic carbons (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially the quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

-

The logical workflow for spectral acquisition and interpretation is illustrated in the following diagram:

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of 3,4-dibromotoluene is predicted to exhibit seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shifts of these signals are influenced by the electronic effects of the methyl and bromine substituents. By following a robust experimental protocol and applying sound principles of spectral interpretation, ¹³C NMR serves as a definitive tool for the structural characterization of 3,4-dibromotoluene and related substituted aromatic compounds. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and utilize this critical spectral data in their scientific endeavors.

References

-

3,4-DIBROMOTOLUENE 60956-23-2 wiki. (n.d.). Mol-Instincts. Retrieved from [Link]

-

3, 4-Dibromotoluene, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Spectral Characteristics of the Benzene Ring. (2020, August 15). Chemistry LibreTexts. Retrieved from [Link]

-

Summary of C13-NMR Interpretation. (n.d.). University of Puget Sound. Retrieved from [Link]

-

Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). (2013, October 22). SciSpace. Retrieved from [Link]

-

13C chemical-shift anisotropy of alkyl-substituted aromatic carbon in anthracene derivatives. (2013, February 13). National Center for Biotechnology Information. Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved from [Link]

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2018, January 1). ResearchGate. Retrieved from [Link]

-

How might you use 13C NMR spectroscopy to differentiate between t... (n.d.). Pearson. Retrieved from [Link]

-

C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

NMR part 4. (n.d.). The Exam Formula. Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved from [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved from [Link]

-

13C-NMR. (n.d.). University of California, Davis. Retrieved from [Link]

-

NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

-

13C NMR Chemical Shifts Guide. (n.d.). Scribd. Retrieved from [Link]

-

Supplementary Information DFT Approach to Predict 13C NMR Chemical Shifts of Hydrocarbon Species Adsorbed on Zn-modified Zeolite. (n.d.). The Journal of Physical Chemistry C. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

C NMR Spectroscopy. (n.d.). University of Alberta. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. Page loading... [guidechem.com]

- 3. 3,4-DIBROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. theexamformula.co.uk [theexamformula.co.uk]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3,4-Dibromotoluene

Introduction: Elucidating the Molecular Structure of 3,4-Dibromotoluene

3,4-Dibromotoluene is a halogenated aromatic hydrocarbon with the molecular formula C₇H₆Br₂. It typically presents as a colorless to pale yellow crystalline solid or liquid at room temperature. Its structure consists of a benzene ring substituted with a methyl group and two bromine atoms at adjacent positions 3 and 4. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Given its role in complex chemical syntheses, unequivocal structural confirmation is paramount.

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. For a molecule like 3,4-dibromotoluene, IR spectroscopy is indispensable for confirming the presence of key functional groups and, critically, for verifying the specific 1,2,4-trisubstitution pattern on the aromatic ring. This guide provides a comprehensive overview of the theoretical principles, experimental protocols, and detailed spectral interpretation for the IR analysis of 3,4-dibromotoluene, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Theoretical Foundations: Predicting the Vibrational Landscape

The interaction of infrared radiation with a molecule excites specific vibrational modes, each corresponding to a distinct energy level. These excitations result in absorption bands in the IR spectrum at characteristic frequencies (or wavenumbers, cm⁻¹). The position, intensity, and shape of these bands are directly related to the types of bonds present and the overall molecular geometry. For 3,4-dibromotoluene, we can predict the key vibrational modes based on its constituent parts: an aromatic ring, a methyl group, and carbon-bromine bonds.

The primary vibrational modes expected are:

-

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the benzene ring. These typically produce sharp, medium-intensity bands at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1][2][3][4][5][6][7]

-

Aliphatic C-H Stretching: Vibrations of the hydrogen atoms in the methyl (-CH₃) group. These absorptions occur just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[7]

-

Aromatic C=C Ring Stretching: The bonds within the benzene ring itself stretch and contract, giving rise to a series of characteristic bands, often of medium to strong intensity, in the 1600-1450 cm⁻¹ region.[1][2][5][6][7]

-